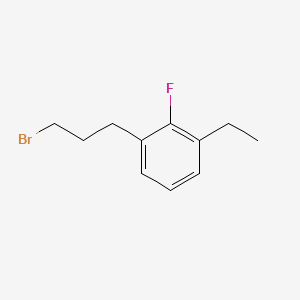
1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromopropyl group, an ethyl group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethyl-2-fluorobenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as increased thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
Comparación Con Compuestos Similares
1-Bromo-3-phenylpropane: Similar in structure but lacks the fluorine atom, which can significantly alter its reactivity and applications.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
3-Bromopropylbenzene: Lacks the ethyl group, which can affect its steric and electronic properties.
Uniqueness: 1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene is unique due to the presence of both the ethyl and fluorine substituents on the benzene ring. These groups can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Fórmula molecular |
C11H14BrF |
|---|---|
Peso molecular |
245.13 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3 |
Clave InChI |
REPIQZJKCUZABT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CCCBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


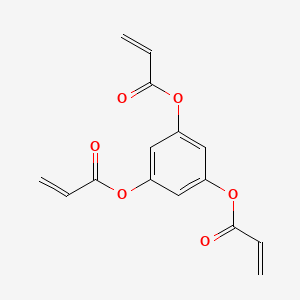
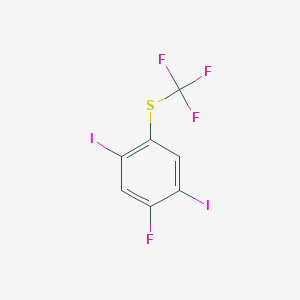
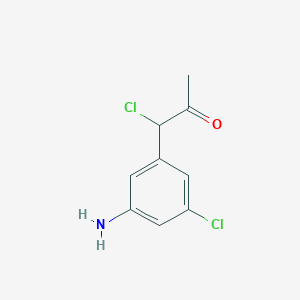
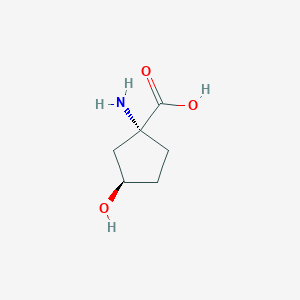
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)

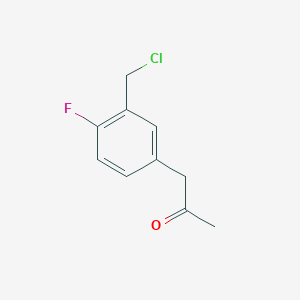


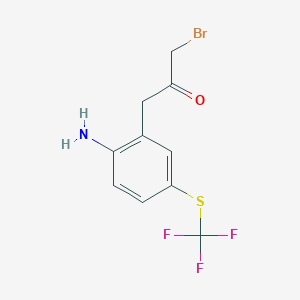


![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)

